
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxylamine group and a quinoline ring system. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine typically involves the reaction of 6-butyl-4-hydroxyquinoline with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include solvents like acetone and catalysts such as potassium carbonate (K2CO3) or phase-transfer catalysts like t-butyl-ammonium bromide (TBAB) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used .
Applications De Recherche Scientifique
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, affecting its replication and transcription processes. These interactions can result in antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Butyl-4-hydroxyaminoquinoline 1-oxide
- 4-Quinolinamine,6-butyl-N-hydroxy-,1-oxide
- N-(6-butyl-1-oxy-quinolin-4-yl)-hydroxylamine
Uniqueness
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique reactivity profile and potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
21070-33-7 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-4-10-5-6-13-11(9-10)12(14-16)7-8-15(13)17/h5-9,16-17H,2-4H2,1H3 |
Clé InChI |
YRZVVZKWZLJRSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(C=C1)N(C=CC2=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


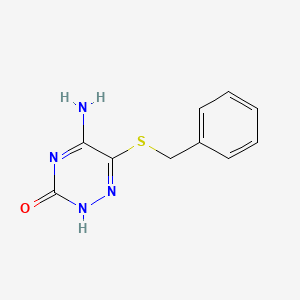
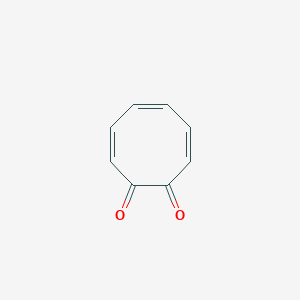
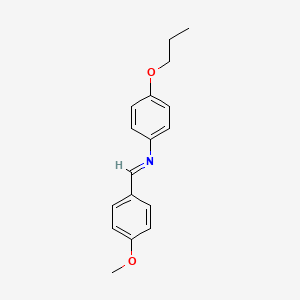
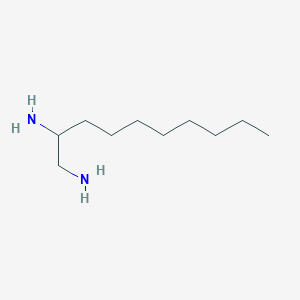
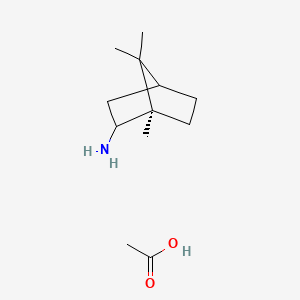
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
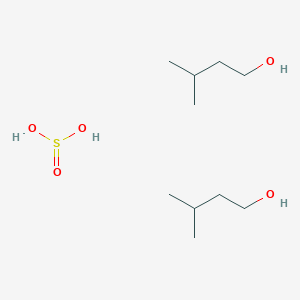
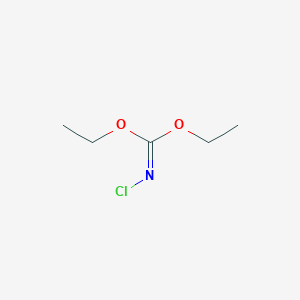
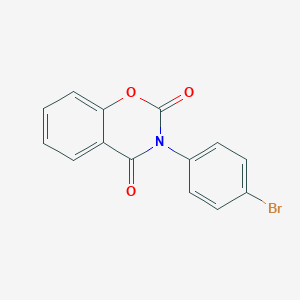
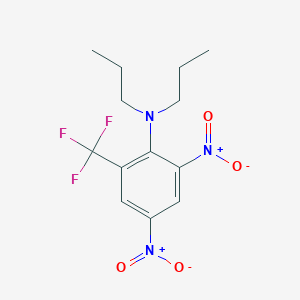
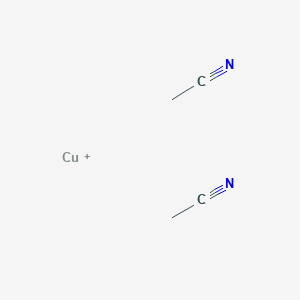
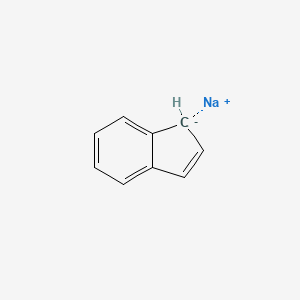
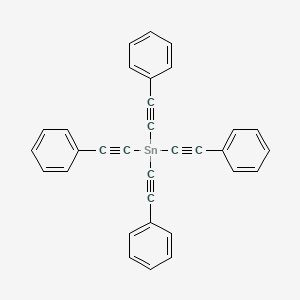
![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
